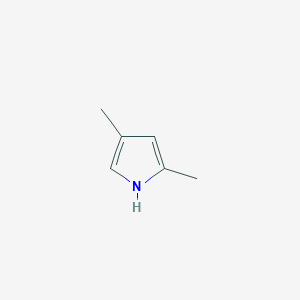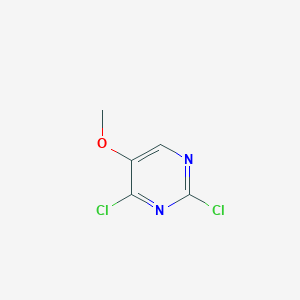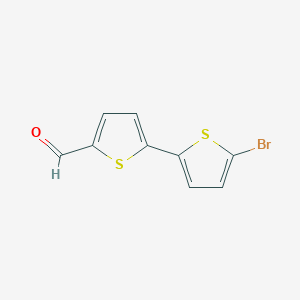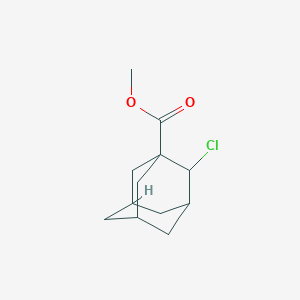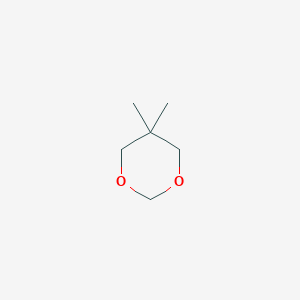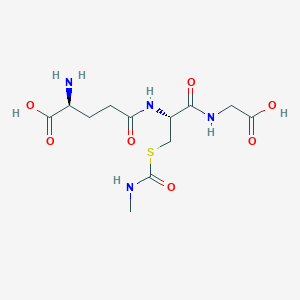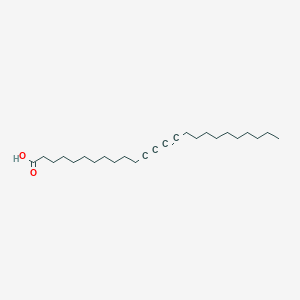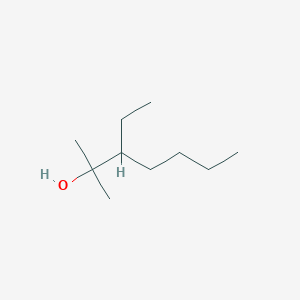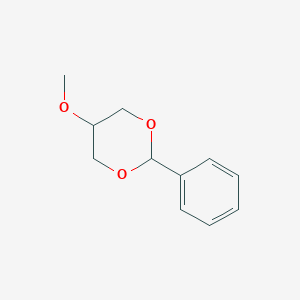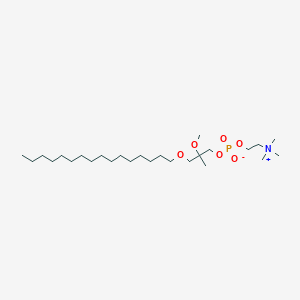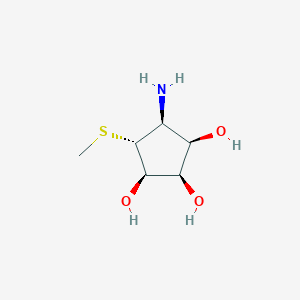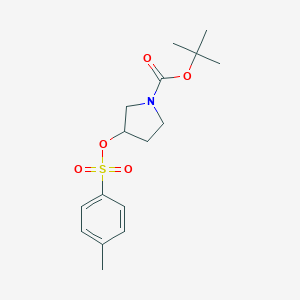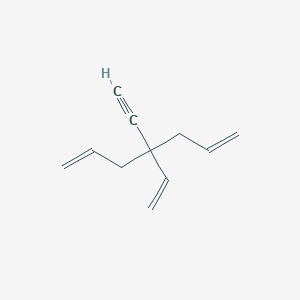
4-Ethynyl-4-vinyl-1,6-heptadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-4-vinyl-1,6-heptadiene (EVHD) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. EVHD is a conjugated diene compound that contains both vinyl and ethynyl groups. The compound is synthesized through a multistep process that involves the use of various reagents and catalysts. EVHD has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry.
Mechanism Of Action
The mechanism of action of 4-Ethynyl-4-vinyl-1,6-heptadiene is not well understood, but it is believed to be due to its ability to form covalent bonds with proteins and other biomolecules. 4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to react with various amino acids, including cysteine and lysine, and to inhibit the activity of various enzymes.
Biochemical And Physiological Effects
4-Ethynyl-4-vinyl-1,6-heptadiene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. In vivo studies have shown that 4-Ethynyl-4-vinyl-1,6-heptadiene can reduce the levels of oxidative stress and inflammation in animal models of various diseases, including Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its unique chemical structure, which allows for the preparation of various organic compounds and materials. Another advantage is its ability to form covalent bonds with proteins and other biomolecules, which makes it a useful probe for studying enzyme-catalyzed reactions. One of the main limitations of using 4-Ethynyl-4-vinyl-1,6-heptadiene in lab experiments is its toxicity, which limits its use in vivo studies.
Future Directions
There are several future directions for the study of 4-Ethynyl-4-vinyl-1,6-heptadiene. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of 4-Ethynyl-4-vinyl-1,6-heptadiene as a potential therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the use of 4-Ethynyl-4-vinyl-1,6-heptadiene as a probe for studying enzyme-catalyzed reactions could lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 4-Ethynyl-4-vinyl-1,6-heptadiene involves a multistep process that includes the use of various reagents and catalysts. The first step involves the preparation of 2-methyl-3-butyn-2-ol, which is then converted to 3-butyn-2-one. The next step involves the reaction of 3-butyn-2-one with acetylene in the presence of a palladium catalyst to form 4-ethynyl-3-butyn-2-one. The final step involves the reaction of 4-ethynyl-3-butyn-2-one with vinyl magnesium bromide to form 4-Ethynyl-4-vinyl-1,6-heptadiene.
Scientific Research Applications
4-Ethynyl-4-vinyl-1,6-heptadiene has been studied extensively for its potential use in various fields, including materials science, organic chemistry, and biochemistry. In materials science, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used to prepare various organic materials, including polymers, liquid crystals, and conducting materials. In organic chemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been used as a building block for the synthesis of various organic compounds. In biochemistry, 4-Ethynyl-4-vinyl-1,6-heptadiene has been studied for its potential use as a probe for studying enzyme-catalyzed reactions.
properties
CAS RN |
19781-40-9 |
|---|---|
Product Name |
4-Ethynyl-4-vinyl-1,6-heptadiene |
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
4-ethenyl-4-ethynylhepta-1,6-diene |
InChI |
InChI=1S/C11H14/c1-5-9-11(7-3,8-4)10-6-2/h3,5-6,8H,1-2,4,9-10H2 |
InChI Key |
GXJCNDMDCVQBDV-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C=C)C#C |
Canonical SMILES |
C=CCC(CC=C)(C=C)C#C |
synonyms |
1,6-Heptadiene, 4-ethynyl-4-vinyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



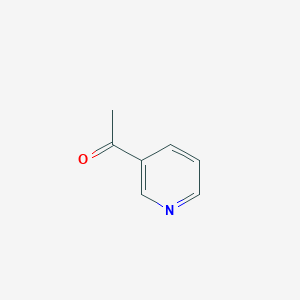
![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
